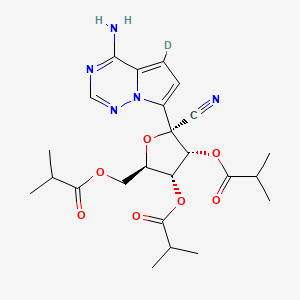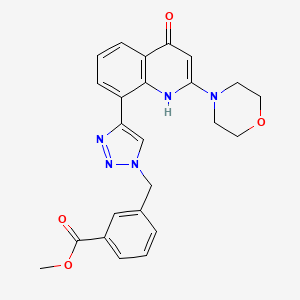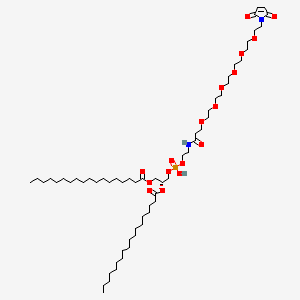
Phospholipid PL1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phospholipid PL1 is a phospholipid-derived nanoparticle known for its ability to deliver costimulatory receptor messenger RNA (CD137 or OX40) to T cells. This compound has shown potential in inducing the activation of various immune cells, including T cells and dendritic cells, thereby enhancing antitumor immunity .
准备方法
Synthetic Routes and Reaction Conditions
Phospholipid PL1 is synthesized through a series of chemical reactions involving the modification of phospholipid molecules. The process typically involves the incorporation of specific functional groups that enable the delivery of messenger RNA to target cells. The reaction conditions are carefully controlled to ensure the stability and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced bioreactors and purification techniques. The process includes the extraction of phospholipids from natural sources, followed by chemical modification and formulation into nanoparticles. Quality control measures are implemented to ensure the consistency and purity of the product .
化学反应分析
Types of Reactions
Phospholipid PL1 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include modified phospholipid molecules with enhanced functional properties, such as increased stability and improved delivery efficiency .
科学研究应用
Phospholipid PL1 has a wide range of scientific research applications, including:
作用机制
Phospholipid PL1 exerts its effects by delivering costimulatory receptor messenger RNA to T cells. This process involves the following molecular targets and pathways:
Molecular Targets: CD137 and OX40 receptors on T cells.
Pathways Involved: Activation of T cells and dendritic cells, leading to an enhanced immune response against tumors.
相似化合物的比较
Phospholipid PL1 is unique in its ability to deliver costimulatory receptor messenger RNA to T cells. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Another key phospholipid, playing a role in membrane fusion and cell signaling.
Compared to these compounds, this compound has enhanced functional properties, making it a valuable tool in cancer immunotherapy and other biomedical applications .
属性
分子式 |
C61H121N2O10P |
|---|---|
分子量 |
1073.6 g/mol |
IUPAC 名称 |
octan-3-yl 9-[3-[3-diethoxyphosphoryloxypropyl-(9-octan-3-yloxy-9-oxononyl)amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C61H121N2O10P/c1-9-17-32-43-56(12-4)71-59(64)46-35-26-20-23-29-38-49-62(50-39-30-24-21-27-36-47-60(65)72-57(13-5)44-33-18-10-2)52-41-53-63(54-42-55-70-74(67,68-15-7)69-16-8)51-40-31-25-22-28-37-48-61(66)73-58(14-6)45-34-19-11-3/h56-58H,9-55H2,1-8H3 |
InChI 键 |
WFUOKVSXWZZCJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCOP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)



![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)

![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)
